2,3-Dihydro-1-benzothiepin-4(5H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dihydro-2H-1-benzothiepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c11-9-5-6-12-10-4-2-1-3-8(10)7-9/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKIJTZGUNUYHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494862 | |
| Record name | 2,3-Dihydro-1-benzothiepin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65039-90-9 | |
| Record name | 2,3-Dihydro-1-benzothiepin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 2,3 Dihydro 1 Benzothiepin 4 5h One
Reactions at the Carbonyl Group
The ketone functionality at the 4-position is a primary site for chemical modification, undergoing typical reactions of carbonyl compounds, including derivatization and reduction.
The carbonyl group of 2,3-dihydro-1-benzothiepin-4(5H)-one readily reacts with nitrogen-based nucleophiles to form a range of derivatives. These reactions are standard methods for the characterization and purification of carbonyl compounds and serve as a gateway to further synthetic modifications. researchgate.net
Oxime Formation: Treatment with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as pyridine (B92270), converts the ketone into the corresponding oxime. researchgate.netarpgweb.com This reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration. The resulting oxime can exist as E and Z isomers.
Hydrazone Formation: Similarly, reaction with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields the corresponding hydrazones. organic-chemistry.orgnih.govnih.gov These reactions are typically carried out by refluxing the ketone and the hydrazine reagent in an alcoholic solvent. researchgate.net The synthesis of hydrazone frameworks from related heterocyclic ketones, such as 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c] rsc.orgresearchgate.netthiazine 2,2-dioxide, by condensation with various aldehydes and ketones highlights the reactivity of such systems. rsc.org
| Reactant | Product | General Conditions |
|---|---|---|
| Hydroxylamine (NH2OH·HCl) | Oxime | Base (e.g., Pyridine), Ethanol, Reflux |
| Hydrazine (N2H4) | Hydrazone | Ethanol, Reflux |
| Phenylhydrazine | Phenylhydrazone | Ethanol, Reflux |
The carbonyl group can be reduced to a hydroxyl group, yielding the corresponding secondary alcohol, 2,3,4,5-tetrahydro-1-benzothiepin-4-ol. This transformation is a fundamental reaction in organic synthesis. wikipedia.orglibretexts.org
Commonly used reducing agents for this purpose are metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride is a milder reagent and is often preferred for its selectivity and safer handling, typically used in alcoholic solvents like methanol (B129727) or ethanol. Lithium aluminum hydride is a more powerful reducing agent and is used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran. libretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. libretexts.org Subsequent protonation of the resulting alkoxide intermediate affords the alcohol. libretexts.org The reduction of similar cyclic ketones, such as 2H-Thiopyran-4(3H)-one, has been documented, indicating the applicability of these methods to sulfur-containing heterocyclic ketones. researchgate.net
| Reducing Agent | Solvent | Product |
|---|---|---|
| Sodium Borohydride (NaBH4) | Methanol/Ethanol | 2,3,4,5-Tetrahydro-1-benzothiepin-4-ol |
| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether/THF | 2,3,4,5-Tetrahydro-1-benzothiepin-4-ol |
Electrophilic and Nucleophilic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of the benzothiepinone scaffold can undergo both electrophilic and nucleophilic substitution, although the reactivity is influenced by the substituents present.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the benzene ring is less common unless the ring is activated by strongly electron-withdrawing groups, which is not the inherent case for this molecule. nih.govsolubilityofthings.comdalalinstitute.comyoutube.com However, if derivatives with appropriate leaving groups (e.g., halogens) and activating groups (e.g., nitro groups) were synthesized, SNAr reactions could be performed. dalalinstitute.com
Ring Expansion and Contraction Reactions
The seven-membered thiepin ring can undergo structural reorganization through ring expansion or contraction under specific reaction conditions.
Ring Expansion: While less common, ring expansion reactions could potentially be achieved through various organic methodologies, such as the Tiffeneau-Demjanov rearrangement, if a suitable precursor like an aminomethyl alcohol derivative were formed from the ketone. mdpi.com Such reactions are valuable for accessing larger ring systems. mdpi.comwikipedia.orgyoutube.com
Ring Contraction: More frequently observed in related systems are ring contraction reactions. For instance, certain 1-benzothiepin derivatives have been shown to contract to more stable five-membered 1-benzothiophene systems. rsc.org Similarly, related 1,4-benzothiazines can undergo ring contraction to form 1,3-benzothiazole derivatives under the influence of nucleophiles or upon irradiation. beilstein-journals.org These transformations often proceed through cleavage of a bond within the heterocyclic ring followed by rearrangement and re-cyclization. beilstein-journals.orgnih.govnih.gov
Oxidative Transformations (Sulfur Oxidation to Sulfoxides and Sulfones)
The sulfur atom in the thioether linkage is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These oxidations can significantly alter the chemical and physical properties of the molecule.
The oxidation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or sodium periodate (B1199274) (NaIO₄). mdpi.com Careful control of the reaction conditions and the stoichiometry of the oxidant allows for the selective formation of either the sulfoxide or the sulfone. Oxidation to the sulfoxide introduces a stereocenter at the sulfur atom. nih.gov Further oxidation of the sulfoxide yields the corresponding sulfone, this compound 1,1-dioxide. The oxidation of the sulfur atom in thiophene-containing fused systems is a known strategy to modify their electronic properties, transforming the electron-donating thioether into a strongly electron-accepting sulfonyl group. mdpi.com
| Oxidizing Agent | Product |
|---|---|
| m-CPBA (1 equivalent) | This compound 1-oxide (Sulfoxide) |
| m-CPBA (>2 equivalents) or H2O2 | This compound 1,1-dioxide (Sulfone) |
Photochemical Reactivity of Benzothiepinone Derivatives
The presence of a carbonyl group conjugated to a benzene ring suggests that this compound and its derivatives may exhibit photochemical reactivity. Upon absorption of ultraviolet light, the molecule can be promoted to an excited state, leading to various photochemical processes. nih.govlibretexts.org
One common photochemical reaction for aromatic ketones is the Norrish Type I cleavage, which involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. nih.gov This would lead to the formation of a diradical intermediate, which could then undergo various subsequent reactions. Another possibility is photoreduction, where in the presence of a hydrogen donor, the excited ketone can abstract a hydrogen atom, leading to the formation of a ketyl radical and subsequent dimerization or further reduction to the corresponding alcohol. libretexts.org Photochemical degradation can also lead to photoionization, photodissociation, photoaddition, and photoisomerization. nih.gov
Electrochemical Reactivity and Redox Behavior
The electrochemical properties of this compound are primarily dictated by the presence of the α,β-unsaturated ketone system within the seven-membered thiepin ring fused to the benzene ring. While specific electrochemical studies on this compound are not extensively documented in publicly available literature, the redox behavior can be inferred from detailed studies on structurally analogous compounds, particularly thiochroman-4-ones, which feature a similar thioether and ketone functional group arrangement within a six-membered ring.
Research on thiochroman-4-one (B147511) and its derivatives provides valuable insights into the expected electrochemical reactivity. doi.org The primary electrochemical processes for these types of compounds involve the reduction of the carbonyl group and the oxidation of the sulfur atom.
The reduction of the ketone in this compound is expected to proceed via a one-electron transfer to form a radical anion. This process is often reversible. The stability and further reactivity of this radical anion are influenced by the solvent, the electrolyte, and the presence of proton donors. In the absence of protons, a second one-electron reduction may occur at a more negative potential to form a dianion. However, in protic media, the initial radical anion can be protonated, leading to a species that is more easily reduced, often resulting in the formation of the corresponding alcohol.
The oxidation of the thioether sulfur atom in the benzothiepin ring is another key aspect of its redox behavior. This oxidation typically occurs at a positive potential and involves the removal of an electron from the sulfur atom to form a radical cation. This process is generally irreversible, and the resulting radical cation can undergo various subsequent reactions, such as deprotonation or reaction with nucleophiles present in the medium. Further oxidation can lead to the formation of the corresponding sulfoxide and, subsequently, the sulfone.
The electrochemical behavior of this compound can be investigated using techniques such as cyclic voltammetry. A typical cyclic voltammogram would be expected to show a cathodic peak corresponding to the reduction of the ketone and an anodic peak corresponding to the oxidation of the thioether. The exact potentials at which these processes occur, as well as the reversibility of the reactions, would depend on the specific experimental conditions, including the working electrode material, the solvent system, and the scan rate.
While detailed quantitative data for this compound is not available, the table below presents representative electrochemical data for the closely related thiochroman-4-one to provide a comparative perspective. doi.org
| Compound | Oxidation Potential (Epa vs. SCE) | Reduction Potential (Epc vs. SCE) |
|---|---|---|
| Thiochroman-4-one | +1.6 V | -1.8 V |
It is important to note that the larger ring size in this compound compared to thiochroman-4-one may have a subtle influence on the redox potentials due to differences in ring strain and conformation, which can affect the electronic environment of both the carbonyl group and the sulfur atom. However, the fundamental redox processes are expected to be analogous.
Derivatives and Analogues of 2,3 Dihydro 1 Benzothiepin 4 5h One
Synthesis of Substituted 2,3-Dihydro-1-benzothiepin-4(5H)-one Derivatives
The synthesis of substituted this compound derivatives often involves multi-step procedures, starting with the construction of the core benzothiepinone ring followed by functionalization. One key strategy uses the existing benzothiepinone structure as a scaffold for further reactions. For instance, 4-arylmethylene-3,4-dihydro- ysu.am-benzothiepin-5(2H)-ones can be reacted with malononitrile (B47326) in the presence of sodium alkoxide. This reaction proceeds in a highly regioselective manner to yield 2-alkoxy-4-aryl-5,6-dihydro- ysu.am-benzothiepino[5,4-b]pyridine-3-carbonitriles, which are complex fused-ring derivatives. nih.gov
Another approach involves the reaction of the parent benzothiepinone with ylidenemalononitriles to confirm the structure of related fused systems. nih.gov While direct alkylation of the this compound core is not extensively detailed in the provided context, analogous heterocyclic systems like 1,4-benzodiazepines can be functionalized via enolate alkylation. This common organic chemistry technique allows for the introduction of substituents at the position alpha to the carbonyl group and serves as a plausible method for creating 3-substituted benzothiepinone derivatives. researchgate.net Similarly, electrophilic aromatic substitution, such as nitration, has been used to functionalize the benzene (B151609) ring of related tetrahydro-1,5-benzodiazepin-2(1H)-ones, suggesting a potential route for substitution on the aromatic portion of the benzothiepinone moiety. researchgate.net
| Precursor Compound | Reagent(s) | Resulting Derivative Class |
| 4-Arylmethylene-3,4-dihydro- ysu.am-benzothiepin-5(2H)-ones | Malononitrile, Sodium Alkoxide | Fused ysu.am-benzothiepino[5,4-b]pyridines |
| 3,4-Dihydro- ysu.am-benzothiepin-5(2H)-one | Ylidenemalononitriles | Fused ysu.am-benzothiepino[5,4-b]pyridines |
| 1,4-Benzodiazepin-2-one (Analogue) | Alkyl Halides (via enolate) | 3-Substituted 1,4-Benzodiazepin-2-ones |
Analogues with Modified Heteroatom Systems (e.g., Benzothiazepinones, Benzoxathiepinones)
Analogues of this compound have been synthesized by replacing the sulfur atom or introducing additional heteroatoms into the seven-membered ring.
Benzothiazepinones: These nitrogen-containing analogues are of significant interest. A primary synthetic route involves the reaction of 2-aminothiophenol (B119425) with α,β-unsaturated acids. For example, 2,3-dihydro ysu.amnih.govbenzothiazepin-4(5H)-ones can be prepared by heating an intimate mixture of o-aminothiophenol with cinnamic or acrylic acids at high temperatures. Another established method is the solid-phase synthesis of 3,5-disubstituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones, which utilizes polymer-bound amino acids like cysteine to construct the heterocyclic core, allowing for diverse substitutions. ysu.am This solid-phase approach involves steps like reductive alkylation and intramolecular cyclization to yield the final products. ysu.am
Benzoxathiepinones: These analogues contain an oxygen atom in addition to sulfur. Methods for their preparation include the reaction of 2-mercaptophenol (B73258) with cinnamic acids in the presence of an acid catalyst. Ring cleavage can be an issue when N-alkylation is attempted on the related 2,3-dihydro-1,5-benzoxazepin-4(5H)-one system. rsc.org
| Analogue Class | Key Reactants | Synthetic Method |
| Benzothiazepinones | o-Aminothiophenol, Cinnamic/Acrylic Acids | Thermal condensation |
| Benzothiazepinones | Polymer-bound amino acids, Aldehydes | Solid-phase synthesis with reductive alkylation and cyclization ysu.am |
| Benzoxathiepinones | 2-Mercaptophenol, Cinnamic Acids | Acid-catalyzed condensation |
Polycyclic and Fused-Ring Systems Incorporating the Benzothiepinone Moiety
The benzothiepinone moiety serves as a foundational structure for building more complex polycyclic and fused-ring systems. These larger structures are typically formed through intramolecular or intermolecular cyclization reactions where the pre-formed benzothiepinone acts as one of the components.
A notable example is the synthesis of ysu.am-benzothiepino[5,4-b]pyridine derivatives. This is achieved by reacting 4-arylmethylene derivatives of 3,4-dihydro- ysu.am-benzothiepin-5(2H)-one with reagents like malononitrile or cyanothioacetamide. nih.gov These reactions lead to the annulation of a pyridine (B92270) or pyridine-thione ring onto the benzothiepinone core, creating a new, fused heterocyclic system. nih.gov
Another approach to polycyclic systems is through electrophilic activation of a triple bond, which triggers heterocyclization by intramolecular nucleophilic attack. nih.gov While this specific example leads to 1H-benzo nih.govresearchgate.netimidazo[1,2-c] ysu.amnih.govoxazin-1-one derivatives, the general strategy of intramolecular cyclization is a powerful tool for building fused rings and has been applied to synthesize various nitrogen-containing heterocycles. rsc.orgresearchgate.netnih.gov The synthesis of 4,5-Dihydro-1H- ysu.amnih.govdithiolo[3,4-c]quinoline-1-thione derivatives represents another class of complex fused systems built from dihydroquinoline precursors. mdpi.com
Chiral Derivatives and Enantiomeric Purity
The synthesis of chiral derivatives of benzothiepinones and their analogues is crucial for studying stereospecific interactions. Chirality is often introduced by using enantiomerically pure starting materials.
For instance, the solid-phase synthesis of 1,5-benzothiazepin-4-ones can be rendered stereospecific by using a suitably protected, enantiomerically pure form of cysteine as a building block. ysu.am This strategy directly incorporates a chiral center into the heterocyclic backbone during its assembly.
Once synthesized, the enantiomeric purity of these chiral compounds must be determined. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for this purpose. Chiral HPLC studies are essential to confirm the stereochemical outcome of a synthetic route, particularly after cyclization steps that could potentially affect the stereocenter. nih.gov This analytical technique allows for the separation and quantification of each enantiomer, providing a precise measure of enantiomeric excess or purity.
| Aspect | Method/Strategy | Details |
| Synthesis | Use of Chiral Building Blocks | Employing enantiomerically pure starting materials, such as protected cysteine, in the synthesis. ysu.am |
| Analysis | Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of enantiomers using a chiral stationary phase to determine purity. nih.gov |
Spectroscopic and Structural Elucidation Techniques for 2,3 Dihydro 1 Benzothiepin 4 5h One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides profound insight into the carbon-hydrogen framework of 2,3-Dihydro-1-benzothiepin-4(5H)-one. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the proton and carbon environments can be assembled.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region (δ 7.0-8.0 ppm), with their multiplicity and coupling constants dictated by their substitution pattern. The methylene (B1212753) protons of the thiepin ring are anticipated in the upfield region. Specifically, the protons at C5, adjacent to the carbonyl group, would likely resonate at a lower field compared to the protons at C2, which are adjacent to the sulfur atom. The protons at C3 would show signals influenced by their neighboring methylene groups.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-aromatic | 7.0 - 8.0 | m | - |
| H-5 | ~3.0 - 3.5 | t | ~6-7 |
| H-2 | ~2.8 - 3.2 | t | ~6-7 |
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon (C4) is expected to have the most downfield chemical shift, typically in the range of δ 190-200 ppm. The aromatic carbons would resonate between δ 120-140 ppm. The aliphatic carbons of the thiepin ring (C2, C3, and C5) would appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (C4) | 190 - 200 |
| C-aromatic | 120 - 140 |
| C-5 | 40 - 50 |
| C-2 | 30 - 40 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D NMR spectra.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, showing correlations between the protons at C2 and C3, and between C3 and C5.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, confirming the C-H assignments.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the precise elemental formula of this compound, which is C10H10OS. This unambiguous formula is critical for confirming the identity of the compound.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 179.0525 |
Fragmentation Pattern Analysis
Under electron ionization (EI) or other ionization techniques, the molecular ion of this compound will undergo characteristic fragmentation. The analysis of these fragment ions provides valuable structural information. Expected fragmentation pathways could include:
Loss of the carbonyl group as carbon monoxide (CO).
Cleavage of the thiepin ring, leading to the formation of characteristic sulfur-containing fragments.
Retro-Diels-Alder type reactions within the heterocyclic ring.
The specific fragmentation pattern would serve as a fingerprint for the molecule, aiding in its identification and differentiation from isomers.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.commasterorganicchemistry.com The IR spectrum of this compound is characterized by several key absorption bands that correspond to the specific vibrational modes of its constituent bonds.
The most prominent feature in the spectrum is the strong, sharp absorption band corresponding to the carbonyl (C=O) group stretching vibration. Because the ketone is conjugated with the aromatic benzene ring, this peak is expected to appear at a lower wavenumber (around 1685-1670 cm⁻¹) compared to a simple aliphatic ketone (typically 1715 cm⁻¹). This shift is due to the delocalization of π-electrons, which slightly weakens the C=O double bond.
Other significant absorptions include those for the C-H bonds. The stretching vibrations of the C-H bonds on the aromatic ring typically appear in the 3100-3000 cm⁻¹ region. libretexts.org In contrast, the stretching vibrations for the aliphatic C-H bonds in the dihydrothiepin ring are found at slightly lower wavenumbers, in the 3000-2850 cm⁻¹ range. libretexts.org
The fingerprint region of the spectrum (below 1500 cm⁻¹) contains a complex pattern of peaks, including C-C bond stretching within the aromatic ring (typically around 1600, 1580, and 1450 cm⁻¹) and various bending vibrations. The C-S (thioether) stretching vibration also occurs in this region, though it is often weak and can be difficult to assign definitively.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond | Vibrational Mode | Intensity |
| ~3100-3000 | C-H (Aromatic) | Stretch | Medium |
| ~3000-2850 | C-H (Aliphatic) | Stretch | Medium |
| ~1685-1670 | C=O (Ketone) | Stretch | Strong |
| ~1600-1450 | C=C (Aromatic) | In-ring Stretch | Medium |
| ~1470-1450 | CH₂ | Scissoring Bend | Variable |
| ~770-730 | C-H (Aromatic) | Out-of-plane Bend | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uobabylon.edu.iq The chromophores in this compound—the parts of the molecule that absorb light—are the benzene ring and the carbonyl group, which together form a conjugated system. libretexts.org
The spectrum is expected to show two main types of electronic transitions:
π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Due to the conjugated system of the benzene ring and the carbonyl group, these transitions result in strong absorption bands, typically observed in the near-UV region.
n → π* Transitions: This involves the promotion of a non-bonding electron (from one of the lone pairs on the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are of lower energy and are "forbidden" by symmetry rules, resulting in a much weaker absorption band at a longer wavelength compared to the π → π* transitions. masterorganicchemistry.com
The conjugation between the aromatic ring and the ketone functionality causes a bathochromic shift (a shift to longer wavelengths) for these absorptions compared to non-conjugated systems.
Table 2: Expected Electronic Transitions for this compound
| Transition | Chromophore System | Expected λmax Region (nm) | Molar Absorptivity (ε) |
| π → π | Aromatic C=C and C=O | ~240-280 | High |
| n → π | Carbonyl (C=O) | ~300-330 | Low |
X-ray Crystallography for Solid-State Structure Determination
However, a review of the current scientific literature indicates that the single-crystal X-ray structure of this compound has not been reported. Therefore, no experimental crystallographic data, such as unit cell parameters or specific atomic coordinates, are available for this compound at this time.
Theoretical and Computational Studies of 2,3 Dihydro 1 Benzothiepin 4 5h One
Quantum Chemical Calculations (e.g., DFT Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of 2,3-Dihydro-1-benzothiepin-4(5H)-one. researchgate.net These methods provide a balance between computational cost and accuracy, making them suitable for studying medium-sized organic molecules.
Electronic Structure Analysis
DFT calculations are employed to analyze the electronic structure, providing insights into the distribution of electrons and the nature of chemical bonds within the molecule. Key parameters derived from these calculations include molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap. researchgate.net These frontier orbitals are crucial in predicting the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability.
Another important aspect of electronic structure analysis is the mapping of the Molecular Electrostatic Potential (MEP). The MEP surface illustrates the charge distribution from which regions susceptible to electrophilic and nucleophilic attack can be identified. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis can be performed to investigate hyperconjugative interactions and charge delocalization within the molecule. researchgate.net
Spectroscopic Property Prediction
DFT methods are widely used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for structural validation. Theoretical calculations of vibrational frequencies (FT-IR and Raman spectra) are routinely performed. researchgate.net Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.govepstem.net The prediction of electronic spectra (UV-Vis) is often achieved using Time-Dependent DFT (TD-DFT). researchgate.net
| Spectroscopic Technique | Calculated Parameters | Computational Method |
|---|---|---|
| FT-IR/Raman | Vibrational Frequencies | DFT/B3LYP |
| NMR | Chemical Shifts (¹H, ¹³C) | GIAO/DFT |
| UV-Vis | Absorption Wavelengths | TD-DFT |
Reaction Mechanism Elucidation
Computational studies are instrumental in elucidating the mechanisms of chemical reactions involving this compound. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated activation energies. rsc.orglu.se This information provides a detailed understanding of the reaction pathways and the factors that control selectivity. For instance, DFT calculations can be used to model the reaction of this compound with various reagents, predicting the most favorable reaction sites and the stereochemical outcomes. rsc.orglu.se
Conformational Analysis and Molecular Dynamics Simulations
The seven-membered ring of this compound can adopt various conformations. Conformational analysis, often performed using both quantum mechanical methods and molecular mechanics, aims to identify the most stable conformers and the energy barriers between them. researchgate.netnih.gov Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. nih.gov MD simulations model the atomic motions, offering a view of conformational changes and intermolecular interactions in different environments, such as in solution. nih.gov
Advanced Applications and Research Prospects of Benzothiepinone Scaffolds
Role in Complex Molecule Synthesis and as Synthetic Intermediates
The 2,3-Dihydro-1-benzothiepin-4(5H)-one scaffold is a valuable intermediate in the synthesis of more complex polycyclic systems. Its fused ring structure and the presence of a reactive ketone group and a sulfur atom offer multiple sites for chemical modification. This versatility allows for the construction of novel heterocyclic compounds with potential applications in various fields of chemistry.
One of the key applications of this scaffold is in the synthesis of fused heterocyclic systems. For instance, derivatives of 3,4-dihydro- nih.gov-benzothiepin-5(2H)-one have been used as starting materials to create novel benzothiepino[5,4-b]pyridine derivatives. nih.gov The reaction of 4-arylmethylene derivatives of the benzothiepinone with malononitrile (B47326) leads to the regioselective formation of these fused pyridine (B92270) systems. nih.gov This highlights the utility of the benzothiepinone core as a foundational structure for building intricate molecular architectures. The reactivity of the ketone functionality is central to these synthetic transformations, enabling the annulation of additional rings onto the benzothiepinone framework.
Furthermore, the synthesis of the benzothiepinone ring itself is an area of active research. The development of efficient synthetic routes to seven-membered sulfur-containing heterocycles is crucial for their broader application. nih.gov Ring enlargement strategies, starting from smaller sulfur-containing rings, represent a promising approach to access these medium-sized ring systems which can be challenging to synthesize via traditional cyclization methods. nih.gov
The table below summarizes the role of benzothiepinone derivatives as precursors in the synthesis of complex molecules.
| Precursor Compound | Reagents | Resulting Complex Molecule | Reference |
| 4-Arylmethylene-3,4-dihydro- nih.gov-benzothiepin-5(2H)-ones | Malononitrile, Sodium alkoxide | 2-Alkoxy-4-aryl-5,6-dihydro- nih.gov-benzothiepino[5,4-b]pyridine-3-carbonitriles | nih.gov |
| 3,4-Dihydro- nih.gov-benzothiepin-5(2H)-one | Ylidenemalononitriles | 2-Alkoxy-4-aryl-5,6-dihydro- nih.gov-benzothiepino[5,4-b]pyridine-3-carbonitriles | nih.gov |
Potential in Materials Science
While direct applications of this compound in materials science are not yet established, the broader class of thiepine-containing compounds shows significant promise. The presence of a sulfur atom in the seven-membered ring can impart unique electronic and optical properties to materials incorporating this scaffold. Research into thiepine-based polymers and heteroacenes suggests potential applications in organic electronics and sensor technology.
Thiepins are conjugated seven-membered ring systems containing a thioether. nih.gov The development of thermally stable thiepins that can be electropolymerized has led to the creation of thiepine-containing electroactive polymers. nih.gov These polymers are of interest for their potential use in electronic devices and sensors. The ability of extended thiepin systems to undergo sulfur extrusion upon oxidation is a particularly interesting feature that could be exploited in the design of chemical sensors. nih.gov
Furthermore, thiepin-fused heteroacenes have been synthesized and investigated for their semiconducting properties. These materials have shown potential for use in organic field-effect transistors (OFETs), exhibiting p-type semiconducting behavior. The incorporation of the thiepine (B12651377) ring influences the electronic structure of these molecules, contributing to their charge transport properties.
The potential for developing novel materials from benzothiepinone scaffolds remains a largely unexplored but promising area of research. The functional ketone group in this compound could serve as a handle for polymerization or for grafting the molecule onto surfaces to modify their properties.
Pharmacological Scaffold Research: Design and Chemical Modification
The benzothiepinone scaffold is of significant interest in medicinal chemistry due to its structural similarity to benzothiazepines, a class of compounds with a wide range of pharmacological activities. nih.govresearchgate.netnih.gov The replacement of the nitrogen atom in the seven-membered ring of benzothiazepines with a carbon atom, as in benzothiepinones, presents an opportunity to explore new chemical space and develop novel therapeutic agents. The benzothiepinone core can be considered a "privileged scaffold," a molecular framework that is able to bind to multiple biological targets. nih.gov
Chemical modification of the benzothiepinone scaffold can be used to develop derivatives with a variety of biological activities. The ketone group at the 4-position, the aromatic ring, and the methylene (B1212753) groups in the thiepine ring are all amenable to chemical modification. For example, the synthesis of various derivatives of 2,3-dihydro- nih.govnih.govthiazolo[4,5-b]pyridines, which can be seen as related structures, has led to the discovery of potent inhibitors of acyl-ACP thioesterase with herbicidal activity. beilstein-journals.org
The anti-inflammatory potential of benzothiepinone derivatives has also been investigated. Novel nih.gov-benzothiepino[5,4-b]pyridine-3-carbonitriles, synthesized from 3,4-dihydro- nih.gov-benzothiepin-5(2H)-ones, have shown considerable anti-inflammatory activity in preclinical models. nih.gov Some of these derivatives exhibited efficacy comparable to the standard anti-inflammatory drug indomethacin. nih.gov
Furthermore, a derivative of 1-benzothiepin, 1-[4-[4[(4R,5R)-3,3-Dibutyl-7-(dimethylamino)-2,3,4,5-tetrahydro-4-hydroxy-1,1-dioxido-1-benzothiepin-5-yl]phenoxy]butyl]-4-aza-1-azoniabicyclo[2.2.2]octane methanesulfonate (B1217627) (SC-435), has been identified as an inhibitor of the ileal apical sodium-codependent bile acid transporter, demonstrating the potential of this scaffold in modulating cholesterol metabolism. nih.gov
The table below presents examples of biologically active compounds based on or related to the benzothiepinone scaffold.
| Compound Class | Biological Activity | Target/Mechanism | Reference |
| nih.gov-Benzothiepino[5,4-b]pyridine-3-carbonitriles | Anti-inflammatory | Not specified | nih.gov |
| 2,3-Dihydro nih.govnih.govthiazolo[4,5-b]pyridines | Herbicidal | Acyl-ACP thioesterase inhibition | beilstein-journals.org |
| 1-Benzothiepin derivative (SC-435) | Cholesterol-lowering | Ileal apical sodium-codependent bile acid transporter (ASBT) inhibitor | nih.gov |
Future Directions in Benzothiepinone Chemistry Research
The field of benzothiepinone chemistry is poised for significant growth, with several exciting avenues for future research. The development of novel and efficient synthetic methodologies for the construction of the seven-membered thiepine ring remains a key challenge and a priority for synthetic chemists. nih.gov Exploring new catalytic systems and ring-expansion strategies will be crucial for accessing a wider range of benzothiepinone derivatives. nih.gov
A deeper investigation into the potential of benzothiepinone-based materials is warranted. The synthesis and characterization of polymers and functional materials derived from this compound could lead to new applications in organic electronics, sensing, and beyond. The unique properties imparted by the sulfur-containing heterocycle could be harnessed to create materials with tailored electronic and optical characteristics.
In the realm of medicinal chemistry, the benzothiepinone scaffold holds considerable promise for the discovery of new drugs. A systematic exploration of the structure-activity relationships (SAR) of benzothiepinone derivatives is needed to identify potent and selective modulators of various biological targets. The application of computational methods, such as molecular docking and virtual screening, could accelerate the identification of promising lead compounds. Furthermore, the synthesis of hybrid molecules that combine the benzothiepinone scaffold with other pharmacophores could lead to the development of novel therapeutic agents with improved efficacy and safety profiles. The exploration of benzothiepinones as bioisosteres of other successful drug scaffolds is another promising strategy.
Q & A
Q. What are the established synthetic methodologies for 2,3-dihydro-1-benzothiepin-4(5H)-one and its derivatives?
A practical parallel synthesis approach involves starting with commercially available 1,5-difluoro-2,4-dinitrobenzene (DFDNB). Key steps include nucleophilic aromatic substitution to introduce sulfur-containing groups, followed by cyclization to form the benzothiepinone core . For derivatives, strategic functionalization at positions 2, 3, 7, and 8 allows diversification, such as introducing substituents via alkylation or condensation reactions. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side products like over-alkylated intermediates .
Q. How can the structural integrity of this compound be validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, the seven-membered ring in 3-(2-methylbenzylidene)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one adopts a boat conformation, validated via SC-XRD with refinement using SHELXL . Complementary techniques include:
- NMR : H and C NMR to verify substituent positions and stereochemistry.
- Mass spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns.
- IR spectroscopy : To identify characteristic carbonyl (C=O) and thiepin ring vibrations .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for benzothiepinone derivatives?
Discrepancies often arise in stereochemical assignments or reaction outcomes. A systematic approach includes:
- Revisiting computational parameters : Ensure DFT methods (e.g., B3LYP/6-31G*) account for solvent effects and dispersion forces.
- Experimental cross-validation : Compare SC-XRD bond lengths/angles with computed values. For example, in 3,4-dihydro-1,4-benzothiazepin-5(2H)-one, deviations >0.05 Å may indicate conformational flexibility or crystal-packing effects .
- Dynamic NMR studies : Probe rotational barriers or tautomerism in solution .
Q. What strategies optimize the pharmacological activity of benzothiepinone-based enzyme inhibitors?
Structure-activity relationship (SAR) studies focus on:
- Substituent modulation : Introducing electron-withdrawing groups (e.g., -NO) at position 7 enhances inhibitory activity against dipeptidyl peptidase-IV (DPP-IV) .
- Bioisosteric replacement : Replacing the sulfur atom with oxygen (e.g., benzoxazepinones) alters metabolic stability and target affinity .
- Pharmacokinetic profiling : Assess solubility and membrane permeability via logP calculations and in vitro Caco-2 assays .
Q. How can researchers address low yields in multi-step syntheses of benzothiepinone analogues?
Common bottlenecks include inefficient cyclization or purification challenges. Solutions involve:
- Microwave-assisted synthesis : Reduces reaction time for steps like imine formation (e.g., from 120 min to 20 min at 150°C) .
- Flow chemistry : Improves control over exothermic reactions (e.g., thiol-ene click chemistry).
- Chromatography-free purification : Use acid-base extraction or crystallization in ethanol/water mixtures to isolate intermediates .
Critical Analysis of Evidence
- Structural data from SC-XRD (e.g., ) is critical for confirming regiochemistry but may not reflect solution-phase dynamics.
- Synthetic protocols in are scalable but require rigorous impurity profiling (e.g., LC-MS to detect byproducts like over-alkylated species).
- Pharmacological claims in should be validated with in vivo models due to potential off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
